Absolute Stereochemical Configuration: (2R,3S) vs. (2R,3R) and Other Stereoisomers
The (2R,3S) stereoisomer (CAS 59286-25-8) is the threo- form of D-β-hydroxynorleucine, characterized by the (2R,3S) absolute configuration at its two chiral centers. This stereoisomer is produced as a specific product alongside the (2R,3R) isomer in the aldol condensation of glycine and butyraldehyde catalyzed by the enzyme EC 4.1.2.42 [1]. In contrast, the (2R,3R) isomer (CAS 59286-26-9) represents the erythro- form, which exhibits distinct physical properties, including a melting point >218°C (dec.) [2]. The (2S,3S) isomer (CAS 10148-68-2) has been employed as a chiral amino acid derivative for metabolic studies and enzyme mechanism investigations .
| Evidence Dimension | Stereochemical identity and associated physical properties |
|---|---|
| Target Compound Data | (2R,3S) stereoisomer; threo-D-β-hydroxynorleucine; specific product of EC 4.1.2.42 reaction |
| Comparator Or Baseline | (2R,3R) isomer (CAS 59286-26-9) - erythro- form; melting point >218°C (dec.); (2S,3S) isomer (CAS 10148-68-2) - erythro-3-hydroxy-norleucine |
| Quantified Difference | Distinct stereochemical configuration; differing enzyme recognition and physical properties |
| Conditions | Enzymatic reaction: glycine + butyraldehyde; melting point determination under standard conditions |
Why This Matters
Selection of the correct stereoisomer is essential for reproducibility in enzyme assays, chiral synthesis, and biological studies, as each isomer exhibits unique reactivity and recognition profiles.
- [1] BRENDA Enzyme Database. Ligand (2R,3S)-2-amino-3-hydroxyhexanoic acid. Retrieved April 21, 2026. View Source
- [2] BOC Sciences. (2R,3R)-3-Hydroxynorleucine. Product Specification. Retrieved April 21, 2026. View Source
